Triethoxy(1-phenylethenyl)silane

Catalog No.
S1920947
CAS No.
90260-87-0
M.F
C14H22O3Si
M. Wt
266.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethoxy(1-phenylethenyl)silane

CAS Number

90260-87-0

Product Name

Triethoxy(1-phenylethenyl)silane

IUPAC Name

triethoxy(1-phenylethenyl)silane

Molecular Formula

C14H22O3Si

Molecular Weight

266.41 g/mol

InChI

InChI=1S/C14H22O3Si/c1-5-15-18(16-6-2,17-7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3

InChI Key

DKFGYGJKRWRIPR-UHFFFAOYSA-N

SMILES

CCO[Si](C(=C)C1=CC=CC=C1)(OCC)OCC

Canonical SMILES

CCO[Si](C(=C)C1=CC=CC=C1)(OCC)OCC

Pd-Catalyzed Cross-Coupling Reactions

Studies have shown that Triethoxy(1-phenylethenyl)silane functions as a silicon-based nucleophile (). This property makes it a valuable reactant in Palladium-catalyzed cross-coupling reactions (). These reactions are a cornerstone in organic synthesis, allowing researchers to efficiently construct complex molecules by forging new carbon-carbon bonds.

The presence of the vinyl group (C=C) and the silicon atom (Si) in Triethoxy(1-phenylethenyl)silane contribute to its reactivity in these reactions. The vinyl group acts as the electrophilic coupling partner, while the silicon atom serves as a leaving group upon reaction with the palladium catalyst.

Here's an example of a research paper that explores the use of Triethoxy(1-phenylethenyl)silane in Suzuki-Miyaura cross-coupling reactions, a type of Pd-catalyzed cross-coupling:

  • Reference: Takahashi, G., Ishihara, N., & Kuroda, S. (2008). Nickel-catalyzed cross-coupling of triethoxy(styryl)silane with aryl bromides and chlorides. The Journal of Organic Chemistry, 73(1), 171-174. ()

Triethoxy(1-phenylethenyl)silane is a silicon-based compound characterized by the presence of three ethoxy groups and a vinylphenyl moiety. Its chemical formula is C11H16O3SiC_{11}H_{16}O_3Si and it has a CAS number of 90260-87-0. This compound is notable for its reactivity in various chemical processes, particularly in the formation of hybrid materials and as a precursor for silicon-containing polymers. It is generally available in high purity and can be found in submicron and nanopowder forms, making it suitable for diverse applications in materials science and organic chemistry .

  • Cross-Coupling Reactions: It acts as a silicon-based nucleophile in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-silicon bonds .
  • Condensation Reactions: The compound can undergo hydrolysis to form silanol groups, which can further condense to create siloxane networks, contributing to the formation of silica aerogels .
  • Polymerization: It can be used as a monomer in the synthesis of hybrid organic-inorganic materials, enhancing mechanical properties through crosslinking mechanisms .

Several methods are employed to synthesize triethoxy(1-phenylethenyl)silane:

  • Hydrosilylation: This method involves the addition of triethoxysilane to alkenes or alkynes in the presence of a catalyst, typically platinum-based, facilitating the formation of silane compounds.
  • Esterification Reactions: The compound can also be synthesized through esterification of phenylacetylene with triethoxysilanol under acidic conditions.
  • Sol-Gel Process: Utilizing sol-gel chemistry allows for the incorporation of triethoxy(1-phenylethenyl)silane into silica networks, yielding hybrid materials with tailored properties .

Triethoxy(1-phenylethenyl)silane has various applications:

  • Hybrid Materials: It is used in the production of hybrid silica aerogels that possess enhanced thermal insulation properties and mechanical strength .
  • Adhesives and Sealants: The compound is incorporated into formulations to improve adhesion and durability due to its silane functionality.
  • Surface Modifications: It serves as a coupling agent to modify surfaces for improved hydrophobicity or enhanced bonding with organic materials.

Interaction studies involving triethoxy(1-phenylethenyl)silane primarily focus on its behavior in composite materials. Research indicates that incorporating this silane into polymer matrices can significantly enhance mechanical properties such as tensile strength and elasticity. The interactions between the silane groups and polymer chains facilitate better dispersion and bonding within the composite structure .

Several compounds share structural similarities with triethoxy(1-phenylethenyl)silane. Here are some notable examples:

Compound NameStructure TypeKey Features
Trimethyl(1-phenylvinyl)oxy-silaneTrimethylsilaneLower reactivity compared to triethoxy variant
TriethoxysilaneSilaneCommonly used for surface modification
VinyltriethoxysilaneVinylsilaneUsed in polymerization processes
PhenyltrimethoxysilaneTrimethoxysilaneExhibits different solubility characteristics

Triethoxy(1-phenylethenyl)silane stands out due to its unique combination of ethoxy groups and vinyl functionality, allowing for specific reactivity in cross-coupling reactions and material synthesis that other similar compounds may not provide.

Wikipedia

Triethoxy(1-phenylethenyl)silane

Dates

Modify: 2023-08-16

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